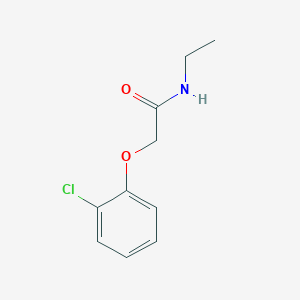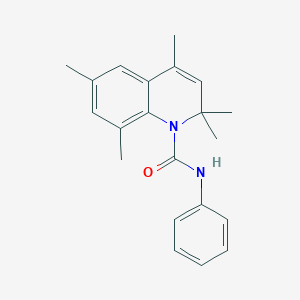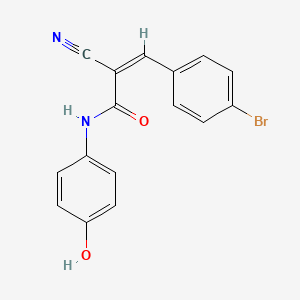
N-(4-methylphenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-morpholinecarbothioamide, also known as thiram, is an organic sulfur compound with the molecular formula C10H14N2S3. It is a fungicide that is widely used in agriculture to protect crops from fungal diseases. Thiram is also used in the rubber industry as a vulcanization accelerator and in the manufacture of animal feed additives.
Wirkmechanismus
Thiram acts as a dithiocarbamate fungicide by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is essential for the metabolism of acetaldehyde, a toxic byproduct of ethanol metabolism. This results in an accumulation of acetaldehyde, leading to cell death. Thiram also disrupts the cell membrane of fungi, causing leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects:
Thiram has been shown to have toxic effects on the nervous system, liver, kidneys, and reproductive system. It can cause oxidative stress, DNA damage, and apoptosis in cells. Thiram exposure has also been linked to developmental and reproductive toxicity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Thiram is a widely used fungicide in agriculture, making it readily available for laboratory experiments. Its broad-spectrum activity against fungi makes it a useful tool for studying the effects of fungal infections on plant and animal cells. However, N-(4-methylphenyl)-4-morpholinecarbothioamide's toxicity and potential for environmental contamination should be taken into consideration when using it in laboratory experiments.
Zukünftige Richtungen
There are several areas for future research on N-(4-methylphenyl)-4-morpholinecarbothioamide. One area is to investigate its potential as an antiviral agent, particularly against RNA viruses such as the coronavirus. Another area is to study its effects on the microbiome, as this compound has been shown to have an impact on the gut microbiota in animals. Additionally, more research is needed to understand the mechanisms of this compound toxicity and to develop safer alternatives for its use in agriculture.
Synthesemethoden
Thiram can be synthesized by the reaction of carbon disulfide with methylamine, followed by the reaction of the resulting dithiocarbamate with morpholine. The reaction is as follows:
CS2 + CH3NH2 → CH3NCS2
CH3NCS2 + C4H9ONH → C10H14N2S3 + H2O
Wissenschaftliche Forschungsanwendungen
Thiram has been extensively studied for its antifungal properties. It is effective against a wide range of fungi, including those that cause plant diseases, such as powdery mildew, rust, and scab. Thiram works by inhibiting the growth of fungal cells and disrupting their metabolism. It has also been shown to have antibacterial and antiviral properties.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-2-4-11(5-3-10)13-12(16)14-6-8-15-9-7-14/h2-5H,6-9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHNEUPIFDYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)





![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
